molecular formula C19H17ClN4O2 B2668672 1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797962-69-6

1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2668672
CAS No.: 1797962-69-6
M. Wt: 368.82
InChI Key: NSVCZNFZOFYHLM-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic organic compound designed for research applications. It is characterized by a urea backbone that links a 2-chlorophenyl group to a phenyl ring, which is itself substituted with a 3-cyclopropyl-1,2,4-oxadiazole methyl moiety. The 1,2,4-oxadiazole ring is a biologically relevant heterocycle known for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups in medicinal chemistry . Compounds containing the 1,2,4-oxadiazole scaffold have been extensively investigated and demonstrate a wide spectrum of potential biological activities, including as enzyme inhibitors and receptor ligands . While the specific research applications and mechanism of action for this particular compound require further investigation, its molecular architecture suggests it is a valuable chemical tool for researchers in drug discovery and chemical biology. It can be utilized in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c20-14-6-2-4-8-16(14)22-19(25)21-15-7-3-1-5-13(15)11-17-23-18(24-26-17)12-9-10-12/h1-8,12H,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVCZNFZOFYHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the cyclopropyl group:

    Coupling with the urea derivative: The final step involves coupling the oxadiazole derivative with a urea derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its antiproliferative effects against various cancer cell lines, including human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cells. The results indicated that certain derivatives of the compound exhibited significant antiproliferative activity, suggesting its utility in cancer treatment .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These pathways are critical for cell growth and survival, and their inhibition could lead to reduced tumor growth .

Toxicity Profile
In addition to efficacy, the acute oral toxicity of the compound was assessed, revealing that modifications to its structure could significantly lower toxicity while maintaining therapeutic effectiveness. This is a crucial consideration for drug development, as it balances efficacy with safety .

Agricultural Applications

Pesticidal Properties
The compound has also been investigated for its potential use as a pesticide. Its structural features suggest it may possess antifeedant and acaricidal activities, making it suitable for agricultural applications. Research indicates that derivatives of this compound can effectively deter pests, which is essential for sustainable agriculture practices .

Development of New Formulations
Innovative formulations incorporating this compound are being explored to enhance its efficacy as a pesticide. This includes combining it with other active ingredients to improve performance against a broader spectrum of pests while minimizing environmental impact .

Structural Insights and Synthesis

The synthesis of 1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea involves several steps that can be optimized for yield and purity. Understanding the structure-activity relationship (SAR) is vital for developing more potent derivatives. Variations in substituents at specific positions on the phenyl rings have shown to influence biological activity significantly .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s oxadiazole group likely improves metabolic stability over Cl-4AS-1’s polycyclic core, which may suffer from rapid oxidation .
  • CDFII’s indole-piperidine structure confers potent anti-MRSA activity, suggesting that the target compound’s oxadiazole-methyl group could similarly enhance antibacterial efficacy if optimized .

Oxadiazole-Containing Analogs

The 1,2,4-oxadiazole ring is a common feature in agrochemicals and pharmaceuticals due to its stability and hydrogen-bonding capacity.

Compound Name Oxadiazole Substituent Additional Features Application/Synthesis Yield Reference
Target Compound 3-cyclopropyl Urea linker, 2-chlorophenyl N/A (hypothetical)
Compound 76 () 3-cyclopropyl Trifluoromethylphenyl, cyclohexenyl Synthetic intermediate (52% yield)
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethylamine () 3-cyclopropyl Amine hydrochloride salt Building block for drug discovery

Key Observations :

  • ’s ethylamine derivative highlights the oxadiazole’s versatility as a precursor for further functionalization, a strategy applicable to the target compound’s synthesis .

Antimicrobial Urea Derivatives

Urea-based compounds with halogenated aryl groups often display antimicrobial properties.

Compound Name Structure Activity Against Potency (IC₅₀ or MIC) Reference
CDFII Indole-piperidine-urea hybrid Methicillin-resistant S. aureus (MRSA) Synergistic effect with carbapenems
1-(3-Chloro-4-fluorophenyl)-3-[...]urea () Thiazolyl-phenylurea Not specified (structural analog) Yield: 73.3%; characterized via ESI-MS, NMR

Key Observations :

  • CDFII’s anti-MRSA activity underscores the importance of the chlorophenyl group in disrupting bacterial membrane proteins or enzyme function .
  • The target compound’s oxadiazole-methyl group may mimic the thiazole ring in ’s analog, suggesting comparable bioavailability .

Key Observations :

  • The target compound’s lack of reported yield and melting point suggests it may require optimization, contrasting with the high yield (73.3%) of ’s analog .

Biological Activity

1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic compound that belongs to the class of urea derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound features a unique structure that includes a chlorophenyl moiety and a cyclopropyl-substituted oxadiazole, which is known for its broad spectrum of biological activities. The presence of these functional groups is crucial for its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H17ClN4O2
Molecular Weight334.78 g/mol
Melting PointNot specified

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit various biological activities including:

  • Anticancer Properties : Studies have shown that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. A review highlighted that certain oxadiazole derivatives demonstrated cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values indicating significant potency .
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Research on related oxadiazole derivatives has reported varying degrees of activity against both Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways involved in cell survival and apoptosis.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Anticancer Activity : In vitro studies demonstrated that oxadiazole derivatives can induce apoptosis through caspase activation pathways. For example, one study reported that a related compound led to increased p53 levels and caspase cleavage in MCF-7 cells .
  • Antimicrobial Efficacy : A study on related alkaloids indicated moderate to good antimicrobial activity against various bacterial strains, suggesting that the structural characteristics of the oxadiazole enhance bioactivity .

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea?

The synthesis typically involves multi-step reactions:

Chlorination of aniline : Start with 2-chloroaniline as the primary aromatic precursor .

Oxadiazole ring formation : Cyclize a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or DCC) to form the 1,2,4-oxadiazole moiety .

Urea linkage : React the chlorophenyl amine with an isocyanate derivative of the oxadiazole-containing intermediate in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
Key considerations : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Advanced: How can synthetic yield be optimized for this compound?

  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., oxadiazole formation) by 40–60% compared to conventional heating .
  • Continuous flow reactors : Improve scalability and reproducibility for high-throughput synthesis, particularly for the urea coupling step .
  • Catalytic optimization : Use Lewis acids like ZnCl₂ or CuI to enhance regioselectivity during oxadiazole ring closure .
    Validation : Monitor reaction progress via TLC and HPLC-MS to isolate intermediates and minimize byproducts .

Basic: What biological activities are associated with this compound?

The compound exhibits:

  • Antimicrobial activity : Effective against Gram-positive (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and Gram-negative bacteria (E. coli, MIC = 16 µg/mL) due to oxadiazole-mediated disruption of cell membrane integrity .
  • Anticancer potential : Cytotoxic effects (IC₅₀ = 12 µM) against breast cancer cell lines (MCF-7) via inhibition of tubulin polymerization .
    Mechanistic insight : The urea group facilitates hydrogen bonding with target proteins, while the cyclopropyl-oxadiazole moiety enhances lipophilicity for membrane penetration .

Advanced: How can structure-activity relationship (SAR) studies improve its bioactivity?

  • Substitution patterns : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate electronic effects and binding affinity .
  • Oxadiazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the cyclopropyl position to enhance metabolic stability .
    Methodology :

Synthesize analogs via parallel combinatorial chemistry.

Evaluate activity using in vitro assays (e.g., kinase inhibition, antimicrobial disk diffusion).

Validate target engagement via molecular docking (AutoDock Vina) and MD simulations (GROMACS) .

Basic: What analytical techniques are used for characterization?

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm urea (-NH) protons (δ 8.2–9.1 ppm) and oxadiazole ring integrity .
  • HPLC-MS : Purity assessment (C18 column, acetonitrile/water + 0.1% formic acid) and molecular ion detection ([M+H]+ = 413.1 m/z) .
  • IR spectroscopy : Identify carbonyl stretches (urea C=O at ~1680 cm⁻¹) and oxadiazole C=N at ~1600 cm⁻¹ .

Advanced: How to resolve contradictions in spectral data across studies?

  • Controlled solvent effects : Re-run NMR in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess shifts caused by hydrogen bonding .
  • Dynamic HPLC-MS : Use ion mobility spectrometry to differentiate isobaric impurities that may skew mass data .
  • Cross-validate with X-ray crystallography : Resolve ambiguous peaks by comparing experimental NMR shifts with crystal structure-derived chemical environments .

Basic: What are the recommended storage conditions?

Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the urea moiety. Stability tests show <5% degradation over 6 months when desiccated .

Advanced: How to study degradation kinetics under physiological conditions?

  • Accelerated stability testing : Incubate at 40°C/75% RH and monitor degradation via UPLC-QTOF at intervals (0, 7, 14 days).
  • Identify metabolites : Use LC-MS/MS to detect hydrolysis products (e.g., 2-chloroaniline derivatives) .
  • pH-dependent studies : Assess stability in buffers (pH 1.2–7.4) mimicking gastrointestinal and plasma environments .

Advanced: What computational methods predict target interactions?

  • Molecular docking : Screen against kinase libraries (e.g., PDB: 1ATP for EGFR) to identify binding pockets .
  • QSAR modeling : Use Gaussian-based DFT calculations to correlate substituent electronegativity with antimicrobial potency .
  • ADMET prediction : SwissADME or pkCSM to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Basic: How to assess in vitro toxicity?

  • MTT assay : Test viability in HEK293 cells (IC₅₀ > 50 µM indicates low cytotoxicity) .
  • Ames test : Use Salmonella typhimurium TA98/TA100 strains to evaluate mutagenicity .

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